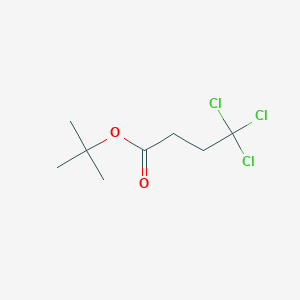

Tert-butyl 4,4,4-trichlorobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4,4,4-trichlorobutanoate: is an organic compound with the molecular formula C8H13Cl3O2 It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 4,4,4-trichlorobutanoate can be synthesized through the esterification of 4,4,4-trichlorobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Tert-butyl 4,4,4-trichlorobutanoate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

Reduction Reactions: The compound can be reduced to form tert-butyl 4-chlorobutanoate using reducing agents such as lithium aluminum hydride.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4,4,4-trichlorobutanoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar aprotic solvents.

Reduction: Lithium aluminum hydride; carried out in anhydrous ether.

Hydrolysis: Water with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., 4,4,4-tricyanobutanoate with potassium cyanide).

Reduction: Tert-butyl 4-chlorobutanoate.

Hydrolysis: 4,4,4-trichlorobutanoic acid and tert-butyl alcohol.

Aplicaciones Científicas De Investigación

Synthesis Applications

Tert-butyl 4,4,4-trichlorobutanoate is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : It can serve as an alkylating agent in the synthesis of more complex organic molecules.

- Chlorination Reactions : The presence of multiple chlorine atoms makes it a useful precursor for further chlorination processes.

Case Study: Synthesis of Chlorinated Esters

In a study examining the synthesis of chlorinated esters, this compound was utilized to produce novel compounds with enhanced biological activity. The reaction conditions were optimized to maximize yield and purity.

Agricultural Applications

Due to its chlorinated structure, this compound has potential applications in agriculture as a pesticide or herbicide precursor.

- Pesticide Development : Research indicates that derivatives of this compound exhibit insecticidal properties. A notable study demonstrated its effectiveness against specific pest species when formulated into a pesticide mixture.

Case Study: Insecticidal Efficacy

A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound's efficacy was attributed to its ability to disrupt the nervous system of target insects.

Material Science Applications

In material science, this compound is explored for its potential as a plasticizer and stabilizer in polymer formulations.

- Polymer Additive : Its incorporation into polyvinyl chloride (PVC) formulations enhances flexibility and thermal stability.

Case Study: PVC Stabilization

Research conducted on PVC blends incorporating this compound demonstrated improved thermal stability during processing. The blends exhibited lower degradation rates compared to standard formulations without the compound.

Mecanismo De Acción

The mechanism of action of tert-butyl 4,4,4-trichlorobutanoate involves its reactivity towards nucleophiles and reducing agents. The presence of three chlorine atoms on the butanoate backbone makes it highly susceptible to nucleophilic attack, leading to various substitution products. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparación Con Compuestos Similares

Tert-butyl 4-chlorobutanoate: Similar structure but with only one chlorine atom.

Tert-butyl 4,4-dichlorobutanoate: Contains two chlorine atoms.

Tert-butyl 4,4,4-tribromobutanoate: Bromine atoms instead of chlorine.

Uniqueness: Tert-butyl 4,4,4-trichlorobutanoate is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its mono- and di-chlorinated counterparts

Actividad Biológica

Tert-butyl 4,4,4-trichlorobutanoate (CAS Number: 119060-48-9) is an organic compound that has garnered attention due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C8H13Cl3O2 |

| Molar Mass | 247.55 g/mol |

| Melting Point | 300 °C |

| Hazard Symbols | Xi - Irritant |

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its chemical structure, which includes multiple chlorine atoms that can influence its reactivity and interaction with biological systems. The compound has been studied for its potential anti-inflammatory and antioxidant properties.

Toxicological Profile

The toxicity profile of this compound indicates it is classified as an irritant. Exposure can lead to skin and eye irritation. Long-term exposure has not been extensively documented; however, compounds with similar structures often raise concerns regarding their potential carcinogenicity and effects on reproductive health .

Case Studies and Research Findings

- Case Study on Structural Activity Relationships : A comparative analysis of various tert-butyl esters demonstrated that the presence of multiple halogen substituents significantly alters the biological activity and toxicity profiles of these compounds. Such studies highlight the importance of structural modifications in designing bioactive molecules .

- Evaluation in Medicinal Chemistry : In medicinal chemistry contexts, the incorporation of tert-butyl groups is common; however, it often leads to increased lipophilicity and decreased metabolic stability. This necessitates careful consideration when developing drugs that include such moieties .

- Toxicological Reviews : A review of toxicological data surrounding similar compounds suggests that while acute exposures can lead to significant physiological effects (e.g., respiratory distress), chronic exposure data remain sparse and warrant further investigation to determine long-term health impacts .

Propiedades

IUPAC Name |

tert-butyl 4,4,4-trichlorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUJFOOIIUEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370890 |

Source

|

| Record name | tert-butyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119060-48-9 |

Source

|

| Record name | tert-butyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.